molecular formula C22H30N2O2 B593329 3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one CAS No. 1616469-10-3

3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one

Katalognummer: B593329
CAS-Nummer: 1616469-10-3
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: LORODOQLOVWDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4-Trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one (CAS: 1616469-10-3), also known as A-796260 Degradant or LTI-258 Degradant, is a synthetic organic compound derived from thermolytic degradation of synthetic cannabinoids. Its molecular formula is C₂₂H₃₀N₂O₂, with a molecular weight of 354.5 g/mol. It is supplied as a methanolic solution and is stable for ≥4 years at -20°C . Structurally, it features:

  • A pent-4-en-1-one backbone with 3,3,4-trimethyl substituents.
  • An indol-3-yl group substituted at the 1-position with a 2-morpholin-4-ylethyl chain. This compound is notable for its role in forensic and pharmacological studies, particularly as a metabolite or degradant of synthetic cannabinoids like UR-144 .

Eigenschaften

IUPAC Name

3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORODOQLOVWDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342250
Record name 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616469-10-3
Record name 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A-796260 Degradant involves the reaction of 3,3,4-trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one with various reagents under controlled conditions . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of A-796260 Degradant is typically carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The compound is produced in small quantities and is primarily used for research purposes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Degradants

The compound is part of a broader class of synthetic cannabinoid degradants and intermediates. Key structural and pharmacological differences are highlighted below:

Compound Name Key Structural Features Molecular Formula Pharmacological Activity Reference
A-796260 Degradant (Target Compound) Indol-3-yl with 2-morpholin-4-ylethyl; pent-4-en-1-one backbone C₂₂H₃₀N₂O₂ Retains weak CB1/CB2 receptor affinity; reduced potency compared to parent cannabinoids
UR-144 Degradant Indol-3-yl with pentyl group; pent-4-en-1-one backbone (no morpholine) C₂₁H₂₇NO Lower CB1/CB2 affinity than parent UR-144; minimal psychoactive effects
XLR-11 Degradant Indol-3-yl with 5-fluoropentyl; pent-4-en-1-one backbone C₂₁H₂₆FNO Moderate receptor binding; higher lipophilicity due to fluorine substitution
A-834735 Degradant Indol-3-yl with tetrahydro-2H-pyran-4-ylmethyl; pent-4-en-1-one backbone C₂₃H₃₂NO₂ Reduced metabolic stability compared to A-796260 Degradant
JWH-200 Indol-3-yl with 2-morpholin-4-ylethyl; naphthalen-1-ylmethanone backbone C₂₆H₂₆N₂O₃ Potent CB1 agonist; morpholine enhances solubility but reduces blood-brain barrier penetration
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indol-3-yl with dimethylamino-propenone backbone (non-cannabinoid intermediate) C₁₃H₁₄N₂O Anticancer intermediate (e.g., osimertinib synthesis); no cannabinoid receptor activity

Key Structural and Functional Differences

Backbone Variations: The pent-4-en-1-one backbone in A-796260 Degradant contrasts with the methanone group in JWH-200 or the propenone in anticancer intermediates. This affects conformational flexibility and receptor binding . Cyclopropane-derived degradants (e.g., UR-144, XLR-11) lose ring strain upon thermolysis, forming linear pentenone structures, which reduces receptor affinity .

Substituent Effects: The 2-morpholin-4-ylethyl chain in A-796260 Degradant enhances solubility compared to alkyl chains (e.g., pentyl in UR-144 Degradant) but may limit CNS penetration due to increased polarity .

Pharmacological Profiles: A-796260 Degradant exhibits residual CB1/CB2 binding (µM-range EC₅₀), whereas JWH-200 and parent cannabinoids show nM-range potency . Non-cannabinoid analogues (e.g., the propenone intermediate) lack receptor activity but serve as scaffolds for oncology therapeutics .

Research Findings and Implications

Thermolytic Degradation: A-796260 Degradant forms via pyrolysis of cyclopropane-containing cannabinoids (e.g., UR-144). This process is critical for forensic identification of synthetic drug use .

Metabolic Stability: The morpholinoethyl group in A-796260 Degradant may undergo hepatic oxidation, producing polar metabolites detectable in urine .

Toxicological Considerations :

  • Despite reduced potency, degradants like A-796260 may contribute to off-target effects or drug-drug interactions due to residual receptor binding .

Biologische Aktivität

3,3,4-Trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one is a synthetic cannabinoid that has garnered attention for its potential biological activities. This compound, often classified within the category of synthetic cannabinoids, exhibits interactions with cannabinoid receptors, which are pivotal in various physiological processes.

Chemical Structure and Properties

The compound's IUPAC name is 3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one. Its molecular formula is C22H30N2O2C_{22}H_{30}N_{2}O_{2}, and it has a molecular weight of approximately 354.4858 g/mol. The structure features an indole moiety linked to a morpholine group, which is crucial for its receptor-binding properties.

The biological activity of this compound primarily involves its action as a cannabinoid receptor agonist. It interacts with the CB1 and CB2 receptors, which are integral to the endocannabinoid system. Activation of these receptors can lead to various downstream effects, including modulation of neurotransmitter release, anti-inflammatory responses, and potential therapeutic effects in pain management and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor Binding Agonist activity at CB1 and CB2 receptors
Anti-inflammatory Modulates inflammation via PPARγ pathway
Neuroprotective Potential protective effects in neurodegenerative conditions

Biological Studies and Findings

Numerous studies have explored the biological effects of this compound:

  • Cell Viability and Toxicity : Research indicates that exposure to various concentrations of stress-inducing agents shows that cell viability remains above 90% for many cannabinoid formulations, suggesting a favorable safety profile for therapeutic applications .
  • Inflammatory Response Modulation : The compound has been shown to inhibit NF-kB activation, a key player in inflammatory processes. This inhibition can prevent excessive inflammatory responses and promote tissue homeostasis .
  • Oxidative Stress Response : In vitro studies have demonstrated that the compound can modulate oxidative stress responses in cell lines. For instance, it influences the cellular response to hydrogen peroxide (H₂O₂), a common oxidative stress inducer .

Case Studies

A notable case study involved evaluating the efficacy of this compound in models of inflammation and pain:

  • Model : Murine models were used to assess the anti-inflammatory effects.
  • Findings : Administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. The results indicated potential therapeutic benefits for conditions characterized by chronic inflammation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.